

biological activity of (+)-Cbi-cdpi1

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Compound of Interest

Compound Name: (+)-Cbi-cdpi1

Cat. No.: B11831370

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An In-depth Technical Guide on the Biological Activity of **(+)-Cbi-cdpi1**

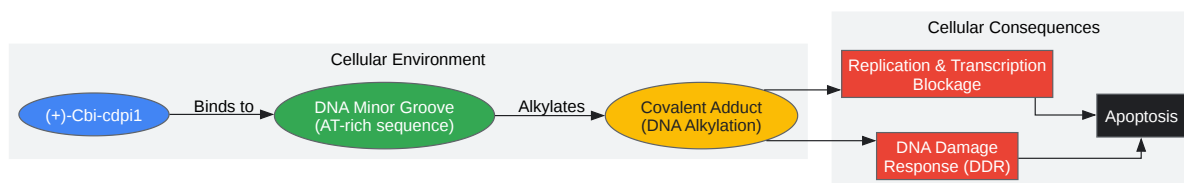
For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cbi-cdpi1 is a synthetic analog of the exceptionally potent antitumor antibiotic CC-1065, which was first isolated from *Streptomyces zelensis*. As a member of the duocarmycin and CC-1065 family of natural products, **(+)-Cbi-cdpi1** exhibits powerful cytotoxic properties. These compounds are renowned for their unique mechanism of action, which involves sequence-selective alkylation of DNA within the minor groove. This targeted interaction with DNA disrupts essential cellular processes, leading to cell death at remarkably low concentrations. This technical guide provides a comprehensive overview of the biological activity of **(+)-Cbi-cdpi1**, including its mechanism of action, quantitative data on its cytotoxicity, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

The primary mechanism of action for **(+)-Cbi-cdpi1** and its parent compounds is the covalent alkylation of DNA. This process is highly specific, targeting the N3 position of adenine bases located within AT-rich sequences of the DNA minor groove. The binding and subsequent alkylation by **(+)-Cbi-cdpi1** create a stable, covalent adduct. This adduct distorts the DNA helix, effectively blocking the progression of enzymes involved in DNA replication and transcription. This disruption of fundamental nucleic acid metabolism ultimately triggers cellular apoptosis.



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Caption: Mechanism of **(+)-Cbi-cdpi1** action, from DNA binding to apoptosis.

Quantitative Biological Data

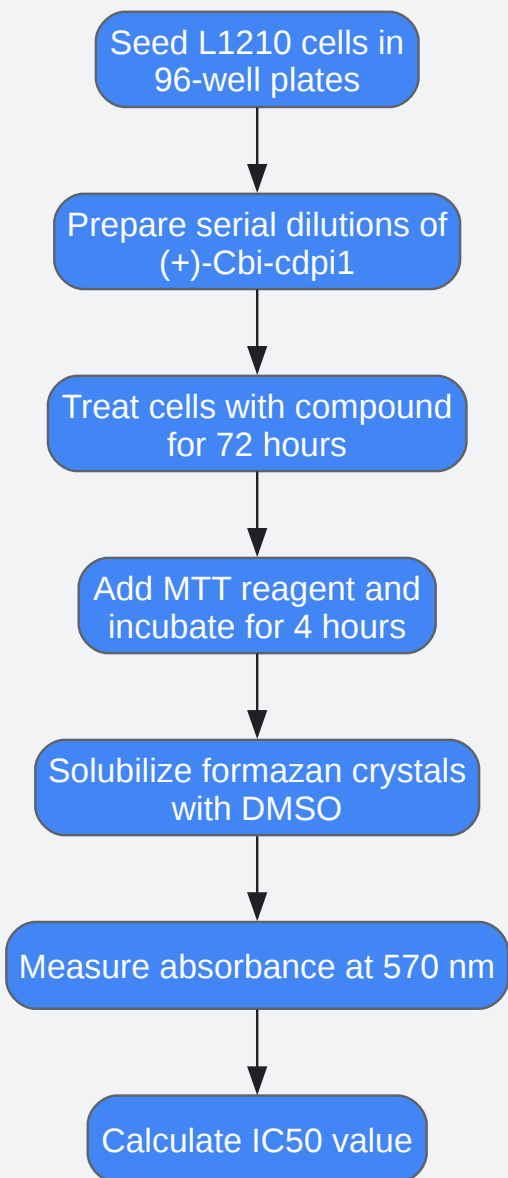
The cytotoxic potency of **(+)-Cbi-cdpi1** has been evaluated in vitro against various cancer cell lines. A key metric for its activity is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. The compound demonstrates exceptionally potent activity, with IC₅₀ values in the picomolar range.

Compound	Cell Line	IC ₅₀ (pM)	Relative DNA Alkylation Efficiency	Reference
(+)-Cbi-cdpi1 (40)	L1210	5	100x more efficient than analogs 2 and 3	[1]
(+)-CBI-CDPBO1 (2)	L1210	200	-	[1]
(+)-CBI-CDPBI1 (3)	L1210	200	-	[1]

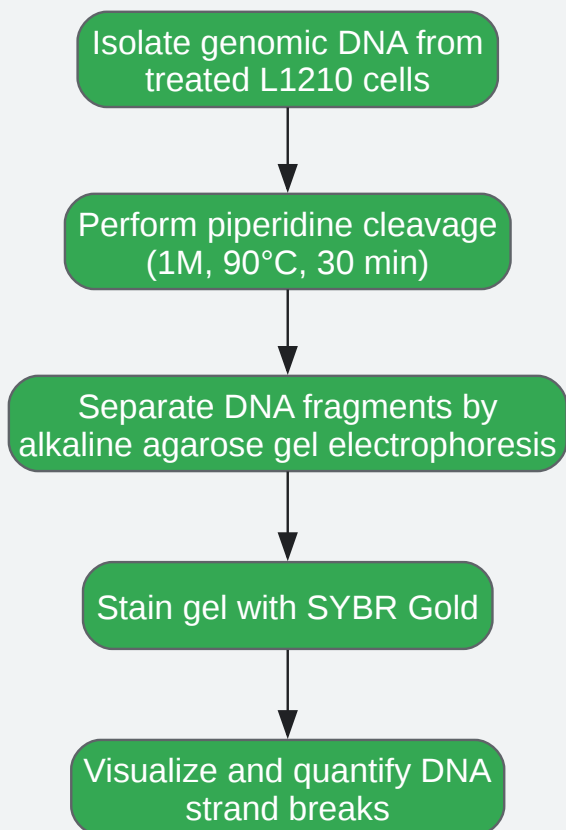
Experimental Protocols

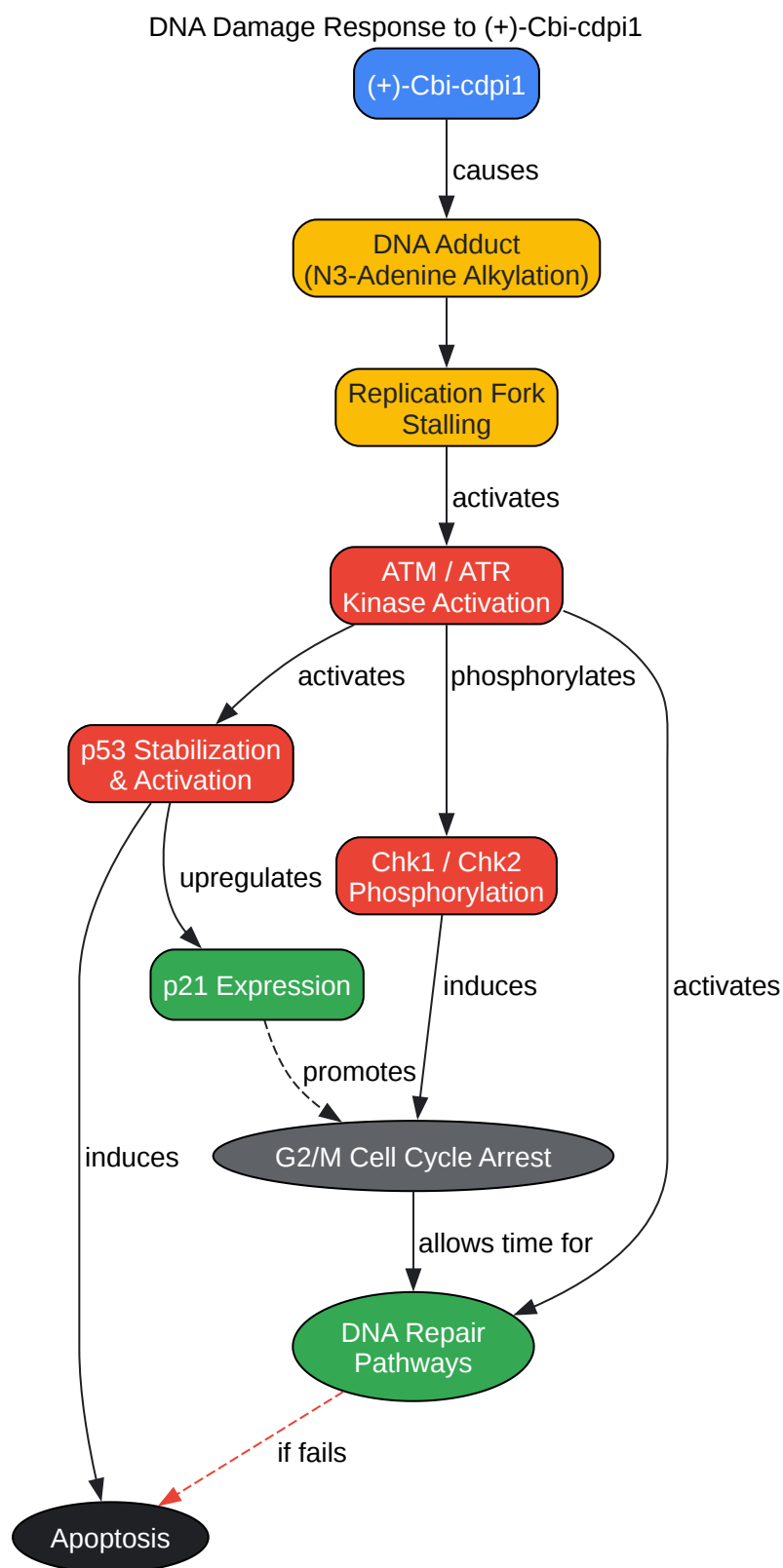
The following sections detail the methodologies for key experiments used to characterize the biological activity of **(+)-Cbi-cdpi1**.

In Vitro Cytotoxicity Assay



DNA Alkylation Assay





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References

- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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